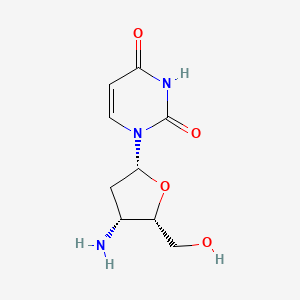
3'-beta-Amino-2',3'-dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-beta-Amino-2’,3’-dideoxyuridine is a nucleoside analog known for its significant antiviral properties. This compound is particularly effective against viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). As a nucleoside analog, it interferes with viral DNA synthesis, thereby inhibiting viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-beta-Amino-2’,3’-dideoxyuridine involves several steps. One common method includes the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs) as biocatalysts. These enzymes facilitate the transfer of the 2’,3’-dideoxyribose moiety to the uracil base, forming the desired nucleoside analog .
Industrial Production Methods
Industrial production of 3’-beta-Amino-2’,3’-dideoxyuridine typically involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and the reduced need for protection-deprotection steps, which are common in traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
3’-beta-Amino-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, potentially forming oxo derivatives.
Reduction: The compound can be reduced to form different analogs with altered biological activity.
Substitution: The amino group can be substituted with other functional groups to create new derivatives with unique properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various analogs of 3’-beta-Amino-2’,3’-dideoxyuridine, each with distinct biological activities. These analogs are often evaluated for their antiviral and anticancer properties .
Scientific Research Applications
3’-beta-Amino-2’,3’-dideoxyuridine has a wide range of scientific
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6-,8-/m1/s1 |
InChI Key |
NDGYFDPAEFUDKS-ATRFCDNQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)

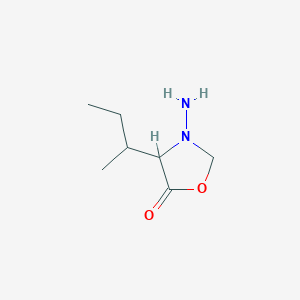
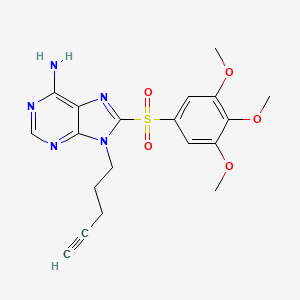
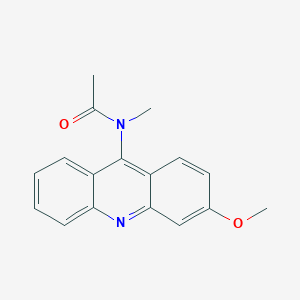
![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)

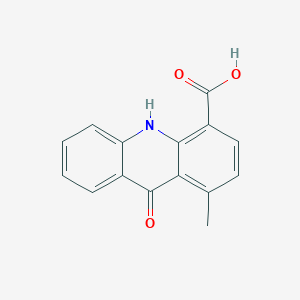
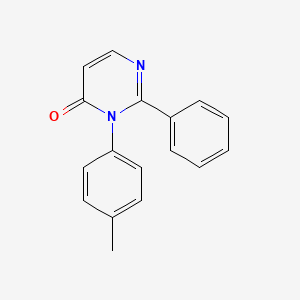
![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)
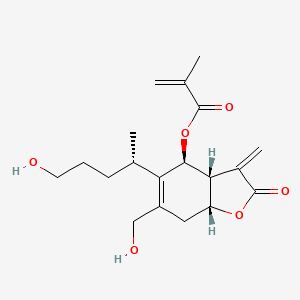
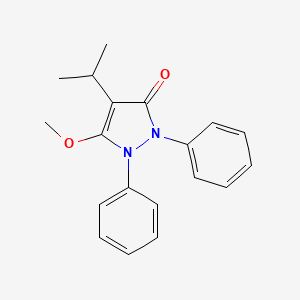
![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)
